molecular formula C9H10N2 B12277068 3,7-Dimethyl-4-azaindole

3,7-Dimethyl-4-azaindole

Cat. No.: B12277068
M. Wt: 146.19 g/mol
InChI Key: FZAUKIBNGCRWRA-UHFFFAOYSA-N
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Description

3,7-Dimethyl-4-azaindole is a heterocyclic compound that belongs to the azaindole family Azaindoles are characterized by a fused pyridine and pyrrole ring system The presence of nitrogen in the ring structure imparts unique chemical and biological properties to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-4-azaindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,7-dimethylpyridine with a suitable electrophile, followed by cyclization to form the azaindole core. The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-4-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides to yield reduced azaindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents can be introduced at specific positions on the azaindole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and organolithium reagents for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions include various substituted azaindoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Antiviral Applications

One of the most promising applications of 3,7-dimethyl-4-azaindole derivatives is in the treatment of viral infections, particularly HIV. A study evaluated a library of 585 compounds based on the 7-azaindole core for their anti-HIV activity. Several derivatives exhibited submicromolar potency against HIV-1 reverse transcriptase, with therapeutic indices exceeding 100, indicating low toxicity . The mechanism of action involves inhibition of reverse transcriptase activity without competing with nucleotides for the enzyme's active site.

CompoundIC50 (µM)Toxicity (CC50)Therapeutic Index
Lead Compound0.73>100 µM>100
Optimized Analog0.36>100 µM>100

Anticancer Potential

This compound derivatives have shown significant promise as anticancer agents. Research indicates that certain azaindole derivatives inhibit key kinases involved in cancer progression. For instance, compounds derived from this scaffold have demonstrated efficacy against various cancer cell lines by inhibiting protein kinases such as DYRK1B and PIM2 .

Target KinaseActivityCancer Type
DYRK1BInhibition (nM potency)Glioblastoma
PIM2Inhibition (nM potency)Various cancers

A specific study highlighted a derivative that increased the efficiency of cisplatin in resistant cancer cells by enhancing DNA platination levels through the incorporation of a 1-methyl-7-azaindole moiety .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. For example, some derivatives have shown potential in inhibiting mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2), which are implicated in neuroinflammation and neurodegeneration associated with HIV . These findings suggest that azaindoles may offer therapeutic strategies for treating conditions like HIV-associated neurocognitive disorders.

Case Study 1: Anti-HIV Activity

In a study focused on anti-HIV agents, researchers synthesized a series of 7-azaindole derivatives and tested their activity against HIV-1 reverse transcriptase. The lead compound demonstrated potent inhibition with an IC50 value of 0.73 µM while maintaining low toxicity across various cell lines .

Case Study 2: Cancer Treatment

Another investigation assessed the impact of azaindole derivatives on glioblastoma cells. Compounds were screened for their ability to inhibit DYRK1B kinase activity, resulting in significant reductions in cell viability at nanomolar concentrations . This highlights the potential for these compounds as targeted cancer therapies.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-4-azaindole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    4-Azaindole: Another member of the azaindole family with similar structural features but different substitution patterns.

    5-Azaindole: Contains the nitrogen atom at a different position in the ring system, leading to distinct chemical properties.

    7-Azaindole: Known for its use in medicinal chemistry as a scaffold for drug development.

Uniqueness: 3,7-Dimethyl-4-azaindole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

3,7-Dimethyl-4-azaindole is a member of the azaindole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like other azaindoles, exhibits structural similarities to indoles but incorporates nitrogen into the ring structure, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The unique structure of this compound allows it to interact with various biological targets. The presence of nitrogen atoms in the heterocyclic ring enhances its ability to form hydrogen bonds with proteins, particularly kinases. Azaindoles are known to inhibit several kinases involved in cancer progression and viral infections.

Key Mechanisms:

  • Kinase Inhibition: Azaindoles often target protein kinases, which play crucial roles in cellular signaling pathways. For instance, 7-azaindole derivatives have been shown to inhibit PI3K and PIM2 kinases, leading to reduced tumor cell proliferation .
  • Antiviral Activity: Compounds derived from the azaindole scaffold have demonstrated efficacy against HIV by inhibiting reverse transcriptase (RT) activity. In particular, lead compounds have shown submicromolar potency against RT with minimal cytotoxicity .

Biological Activity and Therapeutic Applications

The biological activity of this compound can be categorized into several therapeutic areas:

  • Anticancer Properties:
    • Mechanism: The compound exhibits cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways.
    • Case Study: A study reported that azaindole derivatives demonstrated significant anti-proliferative activity against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines through kinase inhibition .
  • Antiviral Activity:
    • Mechanism: As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound has been explored for its potential in treating HIV.
    • Case Study: A library of azaindole derivatives was screened for anti-HIV activity, resulting in several compounds with low toxicity and high potency against RT .
  • Neuroprotective Effects:
    • Mechanism: Some azaindoles have shown promise in neuroprotection by modulating inflammatory pathways.
    • Case Study: Research indicated that specific derivatives could inhibit mixed lineage kinase 3 (MLK3), providing neuroprotective effects in models of neuroinflammation .

Table 1: Summary of Biological Activities of this compound

Activity TypeTargetMechanismReference
AnticancerPI3K, PIM2Kinase inhibition
AntiviralReverse Transcriptase (RT)NNRTI
NeuroprotectionMLK3Inhibition of inflammation

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3,7-dimethyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H10N2/c1-6-3-4-10-9-7(2)5-11-8(6)9/h3-5,11H,1-2H3

InChI Key

FZAUKIBNGCRWRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)C

Origin of Product

United States

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